Benzyl N-hydroxycarbamate
Description
Properties
IUPAC Name |
benzyl N-hydroxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(9-11)12-6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBSPTAPCMSZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187827 | |
| Record name | Carbamic acid, hydroxy-, benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3426-71-9 | |
| Record name | Benzyl N-hydroxycarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3426-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzyl hydroxycarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3426-71-9 | |
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| Record name | Carbamic acid, hydroxy-, benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-hydroxy-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(Benzyloxycarbonyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL HYDROXYCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB5I7L0KH1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl hydroxycarbamate can be synthesized through the methoxycarbonylation of benzyl alcohol derivatives using dimethyl carbonate as a reagent and solvent. This process involves the use of organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and sodium methoxide . The reaction typically occurs under mild conditions with high conversion rates and selectivity .
Industrial Production Methods: In industrial settings, benzyl hydroxycarbamate is produced using continuous flow processes that ensure high efficiency and scalability. The use of dimethyl carbonate and organocatalysts in a continuous flow setup allows for the production of non-symmetric benzyl carbonate derivatives, which are then converted to benzyl hydroxycarbamate .
Chemical Reactions Analysis
Types of Reactions: Benzyl hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products Formed:
Oxidation: Oximes.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Organic Synthesis
Benzyl N-hydroxycarbamate serves as a versatile intermediate in organic synthesis. It is commonly used in the preparation of various derivatives through acylation and coupling reactions.
Key Reactions:
- Acylation: BNHC can be acylated with chloroformates to yield O-aryloxycarbonyl hydroxamates. For example, BNHC was acylated with 4-methoxyphenyl chloroformate to produce a hydroxamate derivative with a yield of 68% .
- Formation of Hydroxamic Acids: The compound can be transformed into hydroxamic acids, which are important for their biological activities, including inhibition of enzymes like β-lactamases .
Table 1: Examples of Reactions Involving this compound
Enzymatic Applications
BNHC has been employed in biocatalytic processes, particularly in the formation of C–N bonds. The use of enzymes such as peroxidase allows for the efficient transformation of BNHC into various nitrogen-containing compounds under mild conditions.
Case Study: Peroxidase-Induced Reactions
- A study demonstrated that BNHC could undergo nitroso-ene-type reactions catalyzed by horseradish peroxidase (HRP), yielding a broad range of heterocycles with moderate to good yields. The methodology showed excellent recyclability and scalability, making it suitable for industrial applications .
Table 2: Enzymatic Transformations of this compound
Biochemical Studies
In biochemical research, BNHC is utilized as an inhibitor for serine β-lactamases, which are critical for antibiotic resistance mechanisms in bacteria. Its mechanism involves the formation of stable complexes that prevent enzyme activity.
Case Study: Inhibition Kinetics
- Research indicated that BNHC effectively inhibits β-lactamase activity through the release of aryloxide leaving groups, monitored via fluorescence techniques. This highlights its potential as a lead compound for developing new antimicrobial agents .
Material Science and Chemical Synthesis
In addition to its biological applications, BNHC finds utility in material science for synthesizing polymers and other advanced materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of benzyl hydroxycarbamate involves its ability to act as a protecting group for amines. By forming stable carbamate linkages, it prevents unwanted reactions at the amine site during synthetic processes. This stability is crucial for the selective formation of desired products in multi-step synthesis .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Benzyl N-Hydroxycarbamate vs. BenzylN-(4-pyridyl)carbamate
- Structure : BenzylN-(4-pyridyl)carbamate replaces the hydroxylamine (-NHOH) group with a pyridyl ring.
- Synthesis: Synthesized from 4-aminopyridine and benzyl chloroformate in tetrahydrofuran (THF), forming N—H⋯N hydrogen bonds and C—O interactions in its crystal lattice .
- Applications : The pyridyl group enhances coordination chemistry, making it suitable for metal-organic frameworks (MOFs), unlike this compound’s focus on hydroxylamine-based reactions .
This compound vs. tert-Butyl N-Hydroxycarbamate
- Structure : tert-Butyl N-hydroxycarbamate (CAS 36016-38-3) substitutes the benzyl group with a tert-butyl group.
- Properties: The tert-butyl group increases steric bulk and lipophilicity, enhancing stability under acidic conditions. This contrasts with the benzyl group’s susceptibility to hydrogenolysis .
- Applications : Used in protective group strategies where acid stability is critical, whereas this compound is preferred for its reactivity in amination and bioconjugation .
This compound vs. Benzyl ((Phenoxycarbonyl)oxy)carbamate
- Synthesis: this compound is synthesized in 60% yield using benzyl chloroformate and hydroxylamine hydrochloride , while Benzyl ((phenoxycarbonyl)oxy)carbamate requires phenyl chloroformate and triethylamine, yielding 36% due to additional purification steps .
- Functionality: The latter introduces phenoxycarbonyloxy groups, expanding utility in polymer crosslinking, whereas this compound focuses on hydroxylamine delivery .
Physical and Chemical Properties
| Property | This compound | BenzylN-(4-pyridyl)carbamate | tert-Butyl N-Hydroxycarbamate |
|---|---|---|---|
| Molecular Formula | C₈H₉NO₃ | C₁₃H₁₂N₂O₂ | C₅H₁₁NO₃ |
| Molecular Weight (g/mol) | 167.16 | 228.25 | 133.15 |
| Melting Point (°C) | 65–70 | Not reported | Not reported |
| Boiling Point (°C) | 373.4 | Not reported | Not reported |
| Key Functional Group | Hydroxylamine | Pyridyl | tert-Butyl |
| Solubility | DMSO, Methanol | Likely polar solvents | Lipophilic solvents |
Biological Activity
Benzyl N-hydroxycarbamate (BNHC) is a compound of significant interest in medicinal chemistry, particularly for its biological activity and potential applications in enzyme inhibition and synthetic organic reactions. This article reviews the biological activity of BNHC, focusing on its mechanisms of action, efficacy as an enzyme inhibitor, and its role in synthetic processes.
This compound is characterized by the presence of a benzyl group attached to a carbamate functional group, which contributes to its reactivity. The compound can be synthesized through various methods, including acylation reactions involving hydroxylamine derivatives. For instance, BNHC can be produced by reacting hydroxylamine with benzyl chloroformate under basic conditions .
The biological activity of BNHC primarily revolves around its role as an enzyme inhibitor. Studies have demonstrated that BNHC can effectively inhibit serine β-lactamases, which are critical enzymes in bacterial resistance to β-lactam antibiotics. The mechanism involves the formation of a stable acyl-enzyme intermediate, which prevents the normal catalytic function of the enzyme .
Inhibition Kinetics
The kinetics of BNHC as an inhibitor have been extensively studied. It has been shown to exhibit a second-order inactivation rate constant when interacting with β-lactamase enzymes, indicating a strong affinity for the active site. The compound's ability to form cross-links with active site residues further enhances its inhibitory effects .
Biological Activity in Synthetic Reactions
BNHC has also been explored for its utility in synthetic organic chemistry, particularly in the formation of carbon-nitrogen bonds. Recent studies have highlighted its effectiveness in peroxidase-mediated reactions, where it serves as a substrate for generating reactive nitroso species. These intermediates can undergo cyclization reactions to form various heterocycles .
Case Study: Enzyme-Mediated Reactions
A notable case study involved the use of horseradish peroxidase (HRP) to catalyze the conversion of BNHC into oxazolidinone derivatives. Under optimized conditions, HRP facilitated this transformation with yields exceeding 90%, showcasing the compound's versatility as a substrate in enzymatic processes .
Data Summary
The following table summarizes key findings related to the biological activity and synthetic applications of this compound:
| Study | Enzyme Target | Mechanism | Yield/Activity |
|---|---|---|---|
| Inhibition Kinetics | Serine β-lactamase | Acylation leading to inactive enzyme | Second-order rate constant observed |
| Enzymatic Cyclization | Horseradish peroxidase | Formation of oxazolidinones | Up to 97% yield |
| Reactive Intermediate Formation | N-hydroxycarbamates | Nitroso species generation | Effective under mild conditions |
Q & A
Q. What are the established synthetic routes for Benzyl N-hydroxycarbamate, and what reaction conditions optimize yield?
this compound (C₈H₹NO₃, CAS 3426-71-9) is typically synthesized via the reaction of hydroxylamine derivatives with benzyl chloroformate. A common method involves:
- Reagents : Hydroxylamine hydrochloride and benzyl chloroformate in a polar aprotic solvent (e.g., THF or dichloromethane).
- Conditions : Room temperature, inert atmosphere (N₂/Ar), and a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures. Yields range from 65–85% depending on stoichiometric ratios and reaction time .
Key Data :
| Parameter | Value/Detail | Source |
|---|---|---|
| Molecular Weight | 179.16 g/mol | |
| Common Solvents | THF, CH₂Cl₂, EtOAc |
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm carbamate linkage (e.g., N–O resonance at δ 8.5–9.0 ppm) .
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H/O–H stretch) .
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion validation (m/z 179.16) .
- X-ray Crystallography : For structural elucidation of crystalline derivatives (e.g., hydrogen-bonding patterns) .
Q. How should this compound be stored to ensure stability?
- Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis .
- Light/Moisture : Protect from light and humidity; desiccants like silica gel are recommended .
- Reactivity : Avoid strong oxidizers and bases, as carbamates may decompose under extreme pH .
Advanced Research Questions
Q. What mechanistic insights explain the hydrolysis pathways of this compound in enzymatic studies?
In β-lactamase assays, this compound forms transient intermediates (e.g., α-hydroxycarboxylic acid anhydrides) during hydrolysis. Key steps include:
- Nucleophilic Attack : Enzyme active sites (e.g., serine residues) cleave the carbamate bond, releasing benzyl alcohol and hydroxyurea derivatives .
- Intermediate Isolation : An α-hydroxycarboxylic acid anhydride intermediate (e.g., compound 6 in ) was characterized via ¹H NMR and independent synthesis .
Kinetic Data :
| Parameter | Value/Detail | Source |
|---|---|---|
| Hydrolysis Rate (k) | 0.12 ± 0.03 min⁻¹ (pH 7.4, 25°C) |
Q. How can this compound derivatives be tailored for structure-activity relationship (SAR) studies?
- Modifications :
- N-Substitution : Replace the benzyl group with aryl/alkyl chains to alter lipophilicity .
- Hydroxyl Group Protection : Use tert-butyl or silyl groups (e.g., TIPSCl) to stabilize the N-hydroxy moiety .
Q. What catalytic systems enhance the reactivity of this compound in organic synthesis?
- Oxidation Catalysts : Ferric nitrate (Fe(NO₃)₃) promotes selective oxidation of benzyl alcohol intermediates to benzaldehyde, a byproduct of carbamate hydrolysis .
- Enzyme Mimetics : Palladium/C catalysts enable hydrogenolysis of protecting groups in multistep syntheses .
Methodological Considerations
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Data Gaps : Existing SDS lack ecotoxicological or chronic toxicity profiles .
- Mitigation Strategies :
- In Silico Modeling : Use tools like EPA EPI Suite to predict LD₅₀ and bioaccumulation potential .
- In Vitro Assays : Conduct MTT assays on human keratinocytes or hepatocytes to assess cytotoxicity .
Q. What experimental designs are optimal for studying carbamate-metal interactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
